2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15-13-4-2-1-3-11(13)9-14(15)10-5-7-12(8-6-10)16(18)19/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVMODSPPPKEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling for Alkyne Intermediate Formation
A pivotal route involves Sonogashira coupling between halogenated indanone precursors and 4-nitrophenylacetylene. For example, 2-bromo-4-chlorobenzaldehyde reacts with 1-ethynyl-4-nitrobenzene under Pd catalysis to yield 4-chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde (96% yield). Subsequent cyclization via intramolecular aldol condensation forms the indanone scaffold.
Reaction Conditions:
- Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
- Base: Triethylamine
- Solvent: Tetrahydrofuran (THF)
- Temperature: 50°C, 4 hours
This method emphasizes the role of electron-withdrawing nitro groups in stabilizing transition states during cyclization.
Suzuki-Miyaura Coupling for Direct Arylation
Alternative approaches employ Suzuki-Miyaura coupling to attach the 4-nitrophenyl group to preformed indanone derivatives. For instance, 2-bromoindan-1-one reacts with 4-nitrophenylboronic acid under Pd(OAc)₂ catalysis, achieving 78% yield.
Key Parameters:
- Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Base: K₂CO₃
- Solvent: Dioxane/Water (4:1)
- Temperature: 80°C, 12 hours
Friedel-Crafts Acylation Strategies
Intramolecular Cyclization of Nitrophenyl-Substituted Precursors
Friedel-Crafts acylation enables direct construction of the indanone ring. 4-Nitrophenylacetic acid undergoes cyclization in polyphosphoric acid (PPA) at 120°C, yielding the target compound in 65% purity. However, competing nitro group reduction necessitates careful temperature control.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Acid Catalyst | PPA vs. H₂SO₄ | +22% with PPA |
| Reaction Time | 4 vs. 8 hours | Peak at 6 hours |
| Temperature | 100°C vs. 120°C | +15% at 120°C |
Reductive Amination and Subsequent Oxidation
Sodium Borohydride-Mediated Reduction
Although primarily used for alcohol synthesis (e.g., 4-nitro-2,3-dihydro-1H-inden-1-ol), NaBH₄ reduction of 2-(4-nitrophenyl)indan-1,3-dione followed by selective oxidation regenerates the ketone moiety. This two-step process achieves 72% overall yield.
Critical Observations:
- Over-reduction to indanol derivatives occurs if reaction times exceed 2 hours.
- MnO₂ is preferred over CrO₃ for oxidation to minimize nitro group side reactions.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
Mechanistic Considerations
Palladium Catalysis Pathways
In Sonogashira couplings, oxidative addition of Pd⁰ to the aryl halide precedes transmetallation with the alkyne. Density functional theory (DFT) studies indicate that nitro groups lower the activation energy for C–C bond formation by 12–15 kcal/mol compared to non-nitrated analogs.
Acid-Catalyzed Cyclization Dynamics
PPA promotes both electrophilic aromatic substitution and acylation. Nitro groups direct cyclization to the para position, with kinetic isotope effect (KIE) studies showing a $$ kH/kD = 2.3 $$, suggesting rate-limiting protonation.
Industrial-Scale Production Challenges
While lab-scale methods are robust, scaling faces hurdles:
- Pd catalyst recovery costs (>$300/kg).
- Nitro group instability above 150°C necessitates specialized reactors.
- Waste streams from PPA require neutralization, adding $1.2–1.8 per gram to production costs.
Emerging Methodologies
Photoredox Catalysis
Preliminary work uses [Ru(bpy)₃]²⁺ to initiate single-electron transfers between indene and nitroarenes, achieving 41% yield under blue LED irradiation.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes demonstrate nitro group retention during indanone synthesis, though yields remain suboptimal (28%).
Scientific Research Applications
Organic Synthesis
2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one serves as a crucial building block in organic synthesis. Its ability to undergo various reactions, such as oxidation and reduction, enables the preparation of more complex molecules.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Ketones, Carboxylic acids |
| Reduction | 2-(4-Aminophenyl)-2,3-dihydro-1H-inden-1-one |
Biological Activities
Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer studies. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules.
Case Study: Anticancer Activity
A study investigating the anticancer properties of derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways.
Pharmaceutical Development
The compound is explored for its potential use in drug development due to its structural uniqueness. The presence of the nitrophenyl group can enhance biological activity and facilitate interactions with target proteins.
Example: Drug Design
In silico studies have been conducted to evaluate the binding affinity of this compound derivatives to protein targets involved in cancer progression. These studies suggest that modifications to the nitrophenyl moiety can lead to improved efficacy.
Material Science
In industry, this compound is utilized in developing materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or coatings that exhibit desirable characteristics.
| Application Area | Description |
|---|---|
| Electronics | Used in organic semiconductors |
| Coatings | Provides UV protection and durability |
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating substituents (e.g., methoxy, hydroxy) in analogs like those in . This difference impacts electronic properties, solubility, and bioactivity. For example, nitro-substituted derivatives may exhibit enhanced electrophilicity, making them reactive intermediates in synthesis .
- The indolylmethylene derivative shows broad-spectrum antimicrobial activity, absent in the nitro compound.
- Crystallographic Diversity: Polymorphism and crystal packing vary significantly. For instance, 2-[(3,4-dimethoxyphenyl)methylene]-indan-1-one exhibits stable monoclinic packing, while (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-indan-1-one exists in orthorhombic and triclinic polymorphs with distinct molecular volumes (313.5 ų vs. 309.6 ų) .
Biological Activity
2-(4-Nitrophenyl)-2,3-dihydro-1H-inden-1-one is an organic compound notable for its unique structural features, which include a nitrophenyl group attached to a dihydroindenone structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promising anticancer activity in several studies. Notably, it was investigated for its anti-proliferative effects against cancer cell lines such as MOLT-4 and others. The following table summarizes key findings related to its anticancer activity:
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| MOLT-4 | 1.94 | High potency |
| 5R | <2.0 | Significant inhibition |
| Other Lines | Varies | Moderate to high activity |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, indicating a potential for further development into therapeutic agents .
- Neuroprotective Effects : Some derivatives have also been explored for their neuroprotective properties, showing promise in models of neurodegenerative diseases by inhibiting reactive oxygen species (ROS) production and protecting neuronal cells from apoptosis .
Future Directions
Given the compound's diverse biological activities, future research could focus on:
- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-nitrophenyl)-2,3-dihydro-1H-inden-1-one derivatives to improve enantiomeric excess (ee)?
Methodological Answer: Enantioselective synthesis can be achieved using palladium-catalyzed asymmetric allylic alkylation. For example, chiral HPLC analysis (Chiralcel IC or IF columns with hexane/iPrOH mobile phases) confirmed ee values up to 94% when using 5 mol% Pd catalysts and optimized ligands (e.g., triisopropylsilyl or trifluoromethyl groups). Reaction parameters like solvent polarity and ligand steric effects critically influence stereochemical outcomes .
Q. What crystallographic techniques are recommended for resolving structural ambiguities in dihydroindenone derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts. For non-merohedral twinning, use TwinRotMat (PLATON) to refine twin domains, as demonstrated for (2E)-2-(furan-2-ylmethylidene) derivatives, where secondary twin components were refined to ~36% occupancy. SHELXL-2018 is preferred for anisotropic displacement parameter refinement .
Q. How can researchers address discrepancies in reported melting points or spectroscopic data for structurally similar indenone analogs?
Methodological Answer: Cross-validate purity using orthogonal techniques:
- Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to detect impurities.
- Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting points and polymorphic transitions (e.g., orthorhombic vs. triclinic forms with ΔV ~3.9 ų) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of 2-(4-nitrophenyl)-dihydroindenones in Michael addition or cycloaddition reactions?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, Mulliken charges on the nitrophenyl group (C9: +0.12 e) and carbonyl oxygen (O1: −0.45 e) predict regioselectivity in nucleophilic attacks .
Q. How can molecular docking elucidate the binding mode of dihydroindenone derivatives to kinase targets like B-Raf?
Methodological Answer: Use flexible docking (e.g., AutoDock Vina) with explicit solvent models. For GDC-0879 analogs, pharmacodynamic studies linked >60% pMEK1 inhibition to tumor stasis in A375 xenografts. Key interactions include hydrogen bonding between the indenone carbonyl and Gly118/Gly119 residues in B-Raf’s ATP-binding pocket .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for dihydroindenone-based acetylcholinesterase inhibitors?
Methodological Answer: Free-energy perturbation (FEP) simulations quantify binding affinity changes caused by substituent modifications. For E2020 analogs, replacing the benzylpiperidine group with pyridinylmethyl reduced IC50 by 10-fold due to altered π-π stacking with Trp86 in the catalytic gorge .
Critical Analysis of Evidence
- Crystallographic contradictions : and report conflicting unit cell volumes for orthorhombic vs. triclinic polymorphs. This highlights the need for controlled crystallization protocols (e.g., solvent evaporation vs. cooling) to isolate pure phases.
- Synthetic yield variability : and show 79–85% yields for similar Pd-catalyzed reactions, suggesting ligand electronic effects (e.g., trifluoromethyl vs. methoxy groups) impact oxidative addition kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
